![molecular formula C13H8N2O3S B2838696 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate CAS No. 337924-63-7](/img/structure/B2838696.png)
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring attached to a phenyl group, which is further connected to a furoate moiety.
Mechanism of Action
Target of Action
The primary targets of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential interactions .
Mode of Action
It’s known that the thiadiazole ring in the compound can undergo transformations under the action of bases . In the presence of potassium tert-butylate in THF, the compound decomposes with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates .
Biochemical Pathways
The cleavage of the thiadiazole ring and the liberation of nitrogen suggest that it may interact with biochemical pathways involving nitrogen metabolism .
Pharmacokinetics
The compound’s molecular weight (17821) and its solid form suggest that it may have certain bioavailability .
Result of Action
The cleavage of the thiadiazole ring and the liberation of nitrogen suggest that it may have certain effects on cellular nitrogen metabolism .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by environmental factors. For instance, the compound is known to decompose in the presence of bases . Furthermore, the furylthiadiazole fragment in the compound is known to be thermally stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiadiazole ring, which is then coupled with a furoate moiety to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reagents used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or furoate moieties using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate. The following findings illustrate its efficacy:
- Cell Line Studies : The compound has shown significant antiproliferative activity against various cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and SW1116 (colon cancer). For instance, derivatives of thiadiazoles were evaluated for their ability to inhibit focal adhesion kinase (FAK), which is crucial in cancer cell proliferation and migration .
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells. Structure-activity relationship studies indicate that specific substitutions on the thiadiazole ring enhance cytotoxicity against tumor cells .
Antiviral Properties
The antiviral efficacy of this compound has also been documented:
- Antiviral Activity Against Tobacco Mosaic Virus (TMV) : Studies have demonstrated that this compound exhibits potent antiviral properties against TMV. It showed a protective effect with induction activities significantly higher than standard antiviral agents like ninamycin and tiadinil. The presence of the thiophene moiety was identified as a contributing factor to its enhanced antiviral activity .
- Broad Spectrum Potential : Beyond TMV, derivatives containing the thiadiazole moiety have been explored for their effectiveness against other viral pathogens, suggesting a broad-spectrum potential for future therapeutic applications .
Insecticidal Activity
In addition to its medicinal properties, this compound has been investigated for its insecticidal effects:
- Pest Control Efficacy : Compounds derived from thiadiazoles have shown significant insecticidal activity against various agricultural pests. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death .
Case Studies and Research Findings
Comparison with Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Biological Activity
The compound 4-(1,2,3-thiadiazol-4-yl)phenyl 2-furoate is a derivative of the thiadiazole family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The data presented here is drawn from various research studies and reviews that highlight the significance of this compound in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a thiadiazole moiety showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, the presence of halogen substituents on the phenyl ring enhances antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound This compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in the G0/G1 phase in certain cancer cell lines, leading to reduced cell proliferation .
- Apoptosis Induction : Research has shown that it can activate caspases involved in apoptosis, suggesting its potential as an anticancer agent .
- Inhibition of Kinases : Molecular docking studies suggest that this compound may inhibit specific kinases (e.g., CDK9), which play a crucial role in cancer cell growth .
The following table summarizes the anticancer efficacy of related thiadiazole derivatives:
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 8.1 | Apoptosis via caspase activation |
Compound B | HCT-116 | 5.6 | CDK9 inhibition |
Compound C | A549 | 10.0 | Cell cycle arrest in G0/G1 phase |
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Studies
-
Anticancer Efficacy Study :
A recent study evaluated several thiadiazole derivatives for their anticancer activity against multiple cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The study found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating their potential as effective cancer treatments . -
Antimicrobial Activity Assessment :
Another study focused on the antimicrobial properties of thiadiazole derivatives against Pseudomonas aeruginosa and Candida albicans. The results showed that compounds incorporating oxygenated substituents on the phenyl ring demonstrated enhanced antifungal activity compared to standard treatments .
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-13(12-2-1-7-17-12)18-10-5-3-9(4-6-10)11-8-19-15-14-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYQLDAQWKSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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